Cas no 25398-39-4 (POLYFURFURYLIDINEACETONE)

POLYFURFURYLIDINEACETONE structure
POLYFURFURYLIDINEACETONE structure
Product Name:POLYFURFURYLIDINEACETONE
CAS No:25398-39-4
MF:C8H8O2
MW:136.147922515869
CID:913797
PubChem ID:735940
Update Time:2025-04-19

POLYFURFURYLIDINEACETONE Chemical and Physical Properties

Names and Identifiers

    • POLYFURFURYLIDINEACETONE
    • (3E)-4-(2-Furyl)-3-buten-2-one
    • Furfuryl acetone
    • 4-(furan-2-yl)but-3-en-2-one
    • DTXCID305345
    • AI3-05777
    • 4-(2-Furyl)-3-buten-2-one, predominantly cis
    • 0W86Y87AUR
    • MFCD00039566
    • NCGC00258123-01
    • LS-13413
    • furfurylidene acetone
    • DTXSID2025345
    • trans-Furfurylideneacetone
    • GBKGJMYPQZODMI-SNAWJCMRSA-
    • EN300-17930
    • 623-15-4
    • 4-(2-FURYL)-3-BUTEN-2-ONE [FHFI]
    • Furfurylideneacetone
    • EINECS 210-774-3
    • J-002193
    • FEMA No. 2495
    • 4-(2-Furyl)-3-buten-2-one
    • 3-Buten-2-one, 4-(2-furanyl)-
    • Furfural acetone
    • 3-Buten-2-one, 4-(2-furyl)-
    • (E)-4-(2-Furanyl)-3-butene-2-one
    • FURFURALACETONE
    • NSC 2065
    • (3E)-4-(furan-2-yl)but-3-en-2-one
    • Monofurfurylideneacetone
    • GEO-01454
    • InChI=1/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
    • NSC643044
    • Monomer FAM
    • (3E)-4-(2-furyl)but-3-en-2-one
    • (E)-4-(2-furyl)but-3-en-2-one
    • (3E)-4-(2-Furyl)-3-buten-2-one #
    • F0235
    • AKOS000121297
    • (E)-4-furan-2-ylbut-3-en-2-one
    • (E)-4-(furan-2-yl)but-3-en-2-one
    • CCRIS 6241
    • 25398-39-4
    • Monofurfurylidene acetone
    • NSC-643044
    • Furfuralaceton
    • SCHEMBL370268
    • NSC6104
    • NCGC00248709-01
    • (E)-4-(furan-2-yl)-but-3-en-2-one
    • Tox21_200569
    • 3-Butene-2-one, 4-(2-furanyl)-
    • 4-(2-Furyl)but-3-en-2-one
    • NSC2065
    • Z57114540
    • 2-Furfurylideneacetone
    • 108811-61-6
    • 4-(2-FURYL)-3-BUTEN-2-ONE, 95%, PREDOMIN ANTLY CIS
    • CS-0181800
    • 41438-24-8
    • CHEMBL105424
    • Q27231187
    • FAM (monomer)
    • CAS-623-15-4
    • NSC-6104
    • UNII-0W86Y87AUR
    • NSC-2065
    • NSC 6104
    • Inchi: 1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
    • InChI Key: GBKGJMYPQZODMI-SNAWJCMRSA-N
    • SMILES: O1C=CC=C1/C=C/C(C)=O

Computed Properties

  • Exact Mass: 136.052429494g/mol
  • Monoisotopic Mass: 136.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 30.2Ų
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